4-Iodo-3-nitroaniline
Overview
Description
4-Iodo-3-nitroaniline is an organic compound with the molecular formula C6H5IN2O2 and a molecular weight of 264.02 g/mol . It is characterized by the presence of an iodine atom and a nitro group attached to an aniline ring. This compound is typically a light brown to brown solid with a melting point of 140-144°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodo-3-nitroaniline can be synthesized through a multi-step process involving nitration and iodination reactions. The general synthetic route includes the following steps :
Nitration: The nitration of aniline to form 3-nitroaniline.
Iodination: The iodination of 3-nitroaniline to produce this compound.
The nitration step typically involves the use of concentrated nitric acid and sulfuric acid as reagents, while the iodination step can be carried out using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-nitroaniline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Reduction: The reduction of this compound yields 4-iodo-3-phenylenediamine.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
4-Iodo-3-nitroaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-3-nitroaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-nitroaniline
- 4-Chloro-3-nitroaniline
- 4-Bromo-3-nitroaniline
- 2-Iodo-5-nitroaniline
Uniqueness
4-Iodo-3-nitroaniline is unique due to the presence of both an iodine atom and a nitro group on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding, which are not observed in its fluorinated, chlorinated, or brominated analogs .
Properties
IUPAC Name |
4-iodo-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKZQOSCKSWUPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301141 | |
Record name | 4-Iodo-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105752-04-3 | |
Record name | 4-Iodo-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-3-nitrobenzenamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does hydrogen bonding play in the crystal structure of 4-iodo-3-nitroaniline?
A: Hydrogen bonding plays a crucial role in the crystal packing of this compound. The primary amine group participates in both N-H…O and N-H…N hydrogen bonds. [, ] Three-centered N-H…(O)2 hydrogen bonds involving the nitro group are thought to contribute to the disorder observed at higher temperatures. [] Additionally, moderate strength N-H…N hydrogen bonds create a zigzag chain along the b axis, forming a C(3) graph-set motif that persists in both high and low-temperature phases. []
Q2: Can this compound form co-crystals, and if so, how does this affect its mechanical properties?
A: Yes, this compound can form co-crystals with caffeine. [] Interestingly, the mechanical properties of these co-crystals depend on the type of crystal structure formed and the strength of intermolecular interactions. For instance, co-crystals with weak intralayer interactions, like those observed in the this compound/caffeine co-crystal, tend to exhibit brittle fracture under mechanical stress. [] In contrast, co-crystals with strong intralayer interactions and weak interlayer interactions, such as those observed with 2,4-dinitrobenzoic acid/caffeine, display shear deformation behavior. [] This highlights the potential for tuning the material properties of this compound through co-crystallization.
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